1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)-
Description
The compound 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- (CAS: 478082-47-2) features a phenylsulfonyl group at position 3 and a piperazinyl substituent at position 7 of the indole scaffold. This structure combines hydrophobic (phenylsulfonyl) and hydrophilic (piperazine) moieties, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
478083-26-0 |
|---|---|
Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-piperazin-1-yl-1H-indole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,14-5-2-1-3-6-14)17-13-20-18-15(17)7-4-8-16(18)21-11-9-19-10-12-21/h1-8,13,19-20H,9-12H2 |
InChI Key |
GDAVGFZIUMQUFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- typically involves multi-step procedures starting from substituted indole derivatives. Key transformations include:
- Introduction of the piperazinyl group at the 7-position of the indole ring.
- Installation of the phenylsulfonyl substituent at the 3-position via sulfonylation reactions.
- Use of protecting groups to control regioselectivity and functional group compatibility.
Two main approaches are reported:
- Direct sulfonylation of a piperazinyl-substituted indole.
- Sequential coupling reactions involving indole carboxylic acid derivatives and sulfonyl chlorides.
Method from Patent Literature (US Patent 7087750)
A notable preparation method described in patent US7087750 involves the following:
- Starting from 4-Boc-piperazinyl-indole (a piperazine-protected indole derivative), the compound is reacted with phenylsulfonyl chloride .
- The reaction follows a sulfonylation protocol (referred to as Method 3 in the patent), leading to the formation of 1-phenylsulfonyl-4-piperazinylindole dihydrochloride .
- The Boc protecting group is removed during or after the sulfonylation step to yield the free piperazinyl functionality.
- The product is isolated and purified, typically as a dihydrochloride salt, enhancing stability and handling.
This method highlights the importance of protecting groups for selective functionalization and uses classical sulfonyl chloride chemistry for installation of the phenylsulfonyl group.
Palladium-Catalyzed Direct Arylation Approach
Recent advances in C-H functionalization have enabled more efficient routes to 3-phenyl-substituted indoles:
- A palladium(II) acetate / bis(diphenylphosphino)methane catalytic system facilitates regioselective direct arylation of NH-indoles with aryl halides.
- This method achieves C-H functionalization at the 3-position of the indole ring, allowing the introduction of the phenylsulfonyl group or phenyl substituents.
- The reaction is performed in water as a solvent, highlighting a greener chemistry approach.
- Yields vary between 10% and 77% after purification, depending on substrate and conditions.
- This catalytic method is applicable to synthesize 3-phenyl-1H-indoles, which can be further functionalized to incorporate piperazinyl groups at other positions.
Multi-Step Synthesis via Indole-2-Carboxylic Acid Derivatives
Another reported method involves multi-step synthesis starting from substituted indole-2-carboxylic acids:
- The indole-2-carboxylic acid is activated by reaction with ethyl chloroformate in the presence of triethylamine in tetrahydrofuran (THF) solvent.
- Subsequent reaction with N-methylpiperazine introduces the piperazinyl group via amide bond formation.
- The intermediate is then deprotonated with sodium hydride in THF under nitrogen atmosphere.
- Finally, reaction with substituted benzenesulfonyl chloride introduces the arylsulfonyl group at the indole nitrogen or carbon position.
- Purification is achieved by extraction and chromatographic methods.
This approach allows for structural diversity by varying the sulfonyl chloride and piperazine derivatives, facilitating the synthesis of a range of analogues for biological screening.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group, where various nucleophiles can replace the existing substituents.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Eletriptan Hydrobromide
- Structure: (R)-3-[(1-Methyl-2-pyrrolidinyl)methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole monohydrobromide .
- Molecular Formula : C₂₂H₂₆N₂O₂S·HBr (MW: 462.43).
- Key Features :
- Phenylsulfonyl ethyl group at position 5 (vs. position 3 in the target compound).
- Pyrrolidinylmethyl substituent instead of piperazine.
- Pharmacology : Selective 5-HT₁B/₁D receptor agonist, approved for migraine treatment. High water solubility due to the HBr salt .
- Synthesis : Involves introduction of sulfonyl and pyrrolidine groups via multi-step reactions.
Aripiprazole
- Structure : 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril .
- Molecular Formula : C₂₃H₂₇Cl₂N₃O₂ (MW: 448.38).
- Key Features :
- Piperazine linked via a butoxy chain (vs. direct attachment at position 7 in the target).
- Dichlorophenyl group enhances receptor affinity.
- Pharmacology : Atypical antipsychotic with dopamine partial agonist activity.
4-(Piperazin-1-yl)-1H-Indole
Antimicrobial Indole-Piperazine Derivatives
- Example: (4-(1H-Indole-6-carbonyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopropyl)methanone .
- Molecular Formula : C₂₂H₂₃ClN₃O₂ (MW: 407.14).
- Key Features :
- Piperazine linked to indole via a carbonyl group.
- Chlorophenyl and cyclopropyl groups enhance antimicrobial activity.
- Activity : Demonstrated antimicrobial and antioxidant properties in vitro .
Structural and Functional Analysis
Substituent Effects
- Phenylsulfonyl Group :
- Piperazine :
Physicochemical Properties
| Compound | Molecular Weight | Water Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~400 (estimated) | Moderate | ~3.5 |
| Eletriptan HBr | 462.43 | High | ~2.8 |
| Aripiprazole | 448.38 | Low | ~4.9 |
| 4-(Piperazin-1-yl)-1H-Indole | 195.22 | Moderate | ~1.2 |
Biological Activity
1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a selective ligand for serotonin receptors and its cytotoxic effects against various cancer cell lines. This article delves into the synthesis, biological screening, and pharmacological implications of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The chemical structure of 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- can be represented as follows:
- Molecular Formula : C18H19N3O2S
- CAS Number : 10154392
- Molecular Weight : 341.43 g/mol
This compound features an indole core substituted with a phenylsulfonyl group and a piperazinyl moiety, which are critical for its biological activity.
1. Serotonin Receptor Affinity
Research has indicated that derivatives of 1H-Indole, including 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)-, exhibit significant affinity for the 5-HT6 receptor , a subtype of serotonin receptors implicated in cognitive functions and various psychiatric disorders. The study by Nirogi et al. (2012) explored several derivatives and found that they could effectively bind to the 5-HT6 receptor, suggesting their potential use in treating cognitive disorders and obesity .
2. Cytotoxicity Studies
The cytotoxicity of this compound was evaluated against several cancer cell lines using the MTT assay. Notably, one study reported that certain indole derivatives exhibited high cytotoxicity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines with low IC50 values (0.9 µM for HepG2, 0.55 µM for MCF-7, and 0.50 µM for HeLa) while showing significantly reduced toxicity towards normal cell lines (HEK293, LO2, MRC5) with IC50 values greater than 100 µg/ml .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.9 |
| MCF-7 | 0.55 |
| HeLa | 0.50 |
| HEK293 | >100 |
| LO2 | >100 |
| MRC5 | >100 |
3. Antimycobacterial Activity
Another aspect of the biological activity of indole derivatives is their antimycobacterial properties. A study highlighted that certain compounds demonstrated comparable efficacy to rifampicin against Mycobacterium tuberculosis strains. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations lower than those needed for conventional antibiotics, indicating a promising alternative for tuberculosis treatment .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activities associated with this compound:
- Study on Serotonin Receptors : The design and synthesis of various N1-arylsulfonyl indoles were explored to identify potent ligands for the 5-HT6 receptor. The findings suggested that modifications to the piperazine and sulfonamide groups significantly influenced receptor binding affinity .
- Cytotoxicity Assessment : A comprehensive evaluation of novel indole derivatives showed that while many were effective against cancer cells, they maintained a favorable safety profile against normal cells, which is crucial for therapeutic applications .
- Antimycobacterial Evaluation : Research indicated that specific indole derivatives not only inhibited the growth of drug-resistant strains but also did so without inducing significant toxicity in mammalian cells, suggesting a dual-action mechanism that could be beneficial in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
